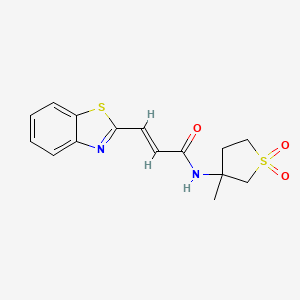
2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
作用機序
2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide inhibits PLD by binding to the catalytic domain of the enzyme and preventing it from hydrolyzing phosphatidylcholine to produce phosphatidic acid. This leads to a decrease in the levels of phosphatidic acid, which is an important signaling molecule in various cellular processes.
Biochemical and Physiological Effects:
2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and alter cell morphology. 2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the mTOR pathway.
実験室実験の利点と制限
One of the main advantages of using 2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide in lab experiments is its specificity for PLD. This allows researchers to selectively target PLD activity without affecting other cellular processes. However, one of the limitations of using 2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the use of 2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide in scientific research. One area of interest is the role of PLD in cancer progression. PLD has been shown to be overexpressed in various types of cancer, and targeting PLD with inhibitors such as 2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide may be a promising approach for cancer therapy. Another area of interest is the role of PLD in neurodegenerative diseases. PLD has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, and targeting PLD with inhibitors such as 2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide may provide a new approach for the treatment of these diseases.
Conclusion:
In conclusion, 2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide is a small molecule inhibitor that has been widely used in scientific research to study the role of PLD in various cellular processes. Its specificity for PLD makes it a valuable tool for investigating the role of this enzyme in disease pathogenesis and for developing new therapies. Further research is needed to fully understand the potential of 2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide in these areas.
合成法
2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-(imidazol-1-yl)benzylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a series of reactions to yield the final product, 2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide.
科学的研究の応用
2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide has been extensively used in scientific research as a tool to study the role of PLD in various cellular processes. PLD is involved in a wide range of cellular functions, including membrane trafficking, vesicle formation, signal transduction, and cytoskeletal rearrangement. 2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide has been shown to inhibit PLD activity in a dose-dependent manner, making it a valuable tool for investigating the role of PLD in these processes.
特性
IUPAC Name |
2-fluoro-N-(4-imidazol-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-15-4-2-1-3-14(15)16(21)19-12-5-7-13(8-6-12)20-10-9-18-11-20/h1-11H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLBFZAIPSUIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B7470250.png)

![2-[methyl(pyrazin-2-yl)amino]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7470268.png)

![1-[(1-Methylbenzimidazol-2-yl)methyl]-3-phenylurea](/img/structure/B7470283.png)


![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bisprop-2-enamide](/img/structure/B7470294.png)
![2,3-Dihydroindol-1-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470304.png)



![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)